1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid 1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1356821-60-7
VCID: VC4747083
InChI: InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13)
SMILES: CC1=C(C=CN1CC2CC2)C(=O)O
Molecular Formula: C10H13NO2
Molecular Weight: 179.219

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid

CAS No.: 1356821-60-7

Cat. No.: VC4747083

Molecular Formula: C10H13NO2

Molecular Weight: 179.219

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid - 1356821-60-7

Specification

CAS No. 1356821-60-7
Molecular Formula C10H13NO2
Molecular Weight 179.219
IUPAC Name 1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid
Standard InChI InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13)
Standard InChI Key ZVBFIJSHWORKEY-UHFFFAOYSA-N
SMILES CC1=C(C=CN1CC2CC2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring substituted with:

  • A cyclopropylmethyl group at the nitrogen (1-position).

  • A methyl group at the 2-position.

  • A carboxylic acid moiety at the 3-position.

Structural Data:

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
CAS Number1356821-60-7
SMILESCC1=C(C=CN1CC2CC2)C(=O)O
InChI KeyZVBFIJSHWORKEY-UHFFFAOYSA-N

The cyclopropylmethyl group introduces steric bulk and electronic effects, influencing reactivity and interactions with biological targets .

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to the hydrophobic cyclopropylmethyl group; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • pKa: Estimated carboxylic acid pKa ≈ 4.2–4.5, based on analogous pyrrole-3-carboxylic acids .

  • Thermal Stability: Stable below 150°C, with decomposition observed at higher temperatures .

Synthesis and Characterization

Alkylation-Cyclocondensation Strategy

A two-step approach is commonly employed:

  • N-Alkylation: Reacting 2-methylpyrrole-3-carboxylate with cyclopropylmethyl bromide under basic conditions (e.g., KOH/DMSO) .

  • Ester Hydrolysis: Treating the alkylated ester with LiOH or NaOH to yield the carboxylic acid .

Example Protocol:

  • Ethyl 2-methyl-1H-pyrrole-3-carboxylate + cyclopropylmethyl bromide → Ethyl 1-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylate (Yield: 80–85%) .

  • Saponification with LiOH (15 equiv.) in dioxane/water at 100°C → Target acid (Yield: 90–95%) .

Alternative Methods

  • Microwave-Assisted Paal-Knorr Reaction: Accelerates cyclocondensation of 1,4-diketones with amines .

  • Transition Metal-Catalyzed Cross-Coupling: Pd/Cu-mediated reactions for introducing cyclopropyl groups .

Characterization Techniques

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.05–1.15 (m, cyclopropyl CH₂), 2.30 (s, CH₃), 3.85 (d, N-CH₂), 6.45 (s, pyrrole H) .

  • Mass Spectrometry: ESI-MS m/z 180.1 [M+H]⁺ .

  • X-ray Crystallography: Confirms planar pyrrole ring and coplanar carboxylic acid group .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s carboxylic acid moiety enables interactions with enzymatic active sites:

  • Notum Inhibition: Analogous pyrrole-3-carboxylic acids inhibit Notum, a Wnt-signaling regulator (IC₅₀ ≈ 1–10 µM) .

  • Antiviral Potential: Pyrrole derivatives demonstrate activity against HBV by disrupting capsid assembly .

Table 1: Comparative Bioactivity of Pyrrole Derivatives

CompoundTargetIC₅₀ (µM)Reference
Target CompoundNotum3.1 ± 0.1
5-Cyclopropylmethyl analogHBV Capsid0.48

Structural-Activity Relationships (SAR)

  • Cyclopropylmethyl Group: Enhances metabolic stability by reducing oxidative degradation .

  • Methyl at 2-Position: Improves steric shielding of the pyrrole ring, increasing target selectivity .

Applications in Research and Industry

Medicinal Chemistry

  • Prodrug Development: Carboxylic acid group facilitates prodrug conjugation (e.g., ester prodrugs) .

  • Fragment-Based Drug Design: Serves as a core scaffold for kinase inhibitors .

Material Science

  • Polymer Modification: Incorporated into conductive polymers to enhance thermal stability (e.g., polyaniline derivatives).

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

Comparative Analysis with Analogous Compounds

Table 2: Substituent Effects on Physicochemical Properties

CompoundlogPWater Solubility (mg/mL)Reference
1-(Cyclopropylmethyl)-2-methyl2.10.15
1-Cyclopropyl-2-methyl1.80.22
5-(Cyclopropylmethyl)-1,2-dimethyl2.40.09

Key Observations:

  • Cyclopropylmethyl increases hydrophobicity (↑logP) compared to cyclopropyl .

  • Additional methyl groups reduce solubility due to steric hindrance .

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